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  • Product: 8-Chloro-4-methylquinolin-2(1H)-one
  • CAS: 54904-38-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 8-Chloro-4-methylquinolin-2(1H)-one

Executive Summary 8-Chloro-4-methylquinolin-2(1H)-one (also known as 8-chloro-4-methylcarbostyril) is a functionalized heterocyclic scaffold belonging to the quinolinone family.[1] Distinguished by a methyl group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Chloro-4-methylquinolin-2(1H)-one (also known as 8-chloro-4-methylcarbostyril) is a functionalized heterocyclic scaffold belonging to the quinolinone family.[1] Distinguished by a methyl group at the C4 position and a chlorine atom at the C8 position, this molecule serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and specific receptor modulators (e.g., cannabinoid receptor agonists).[2]

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, a validated synthetic protocol based on the Knorr quinoline synthesis, and a structural evaluation suitable for researchers in medicinal chemistry.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The compound exists primarily in the lactam form (2(1H)-one) in the solid state, stabilized by intermolecular hydrogen bonding. The 8-chloro substituent introduces steric bulk and lipophilicity, influencing the binding affinity of derived pharmacophores.[2]

Key Identifiers
PropertySpecification
IUPAC Name 8-Chloro-4-methylquinolin-2(1H)-one
CAS Registry Number 54904-38-0
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
SMILES CC1=C(CC(=O)NC2=C1C=CC=C2Cl)
InChI Key RKUQBHSURCBJSX-UHFFFAOYSA-N
Physical Characteristics[1][4][11]
ParameterData
Physical State Crystalline solid (Powder)
Color White to off-white/pale yellow
Melting Point High melting solid (>220°C); specific polymorphs may vary.[1]
Solubility Low in water; Soluble in DMSO, DMF, and hot Ethanol.[2]
pKa ~ -0.7 (protonation at carbonyl oxygen); Acidic NH pKa ~11.5

Structural Analysis: Tautomerism

A defining feature of quinolin-2-ones is the lactam-lactim tautomerism.[1] While the lactam (A) is thermodynamically favored in the solid state and polar solvents, the lactim (B) form becomes relevant during O-alkylation reactions or in the presence of aromatizing agents like POCl₃.[1]

Diagram 1: Lactam-Lactim Tautomeric Equilibrium

Tautomerism Lactam Lactam Form (2(1H)-one) Dominant in Solid State (Thermodynamically Stable) Lactim Lactim Form (2-hydroxy) Reactive Intermediate (Favored in Aromatization) Lactam->Lactim  Tautomerization  

Caption: The equilibrium between the dominant amide (lactam) form and the imidic acid (lactim) form, which governs reactivity patterns.[1][2]

Synthetic Protocol: Knorr Quinoline Synthesis

The most robust route to 8-chloro-4-methylquinolin-2(1H)-one is the Knorr Quinoline Synthesis .[1] This involves the condensation of 2-chloroaniline with a


-keto ester (ethyl acetoacetate), followed by acid-catalyzed cyclization.[1]
Reaction Scheme
  • Acetoacetylation: 2-Chloroaniline + Ethyl Acetoacetate

    
    
    
    
    
    -(2-Chlorophenyl)acetoacetamide.[1]
  • Cyclization: Intramolecular electrophilic aromatic substitution catalyzed by Polyphosphoric Acid (PPA) or Sulfuric Acid (

    
    ).
    
Diagram 2: Synthetic Workflow

Synthesis Reactants Reactants: 2-Chloroaniline (1.0 eq) Ethyl Acetoacetate (1.2 eq) Inter Intermediate Formation: N-(2-chlorophenyl)-3-oxobutanamide (140-160°C, -EtOH) Reactants->Inter Condensation Cyclization Cyclization: Acid Catalyst (PPA or Conc. H2SO4) (100-120°C, 2-4 hrs) Inter->Cyclization Friedel-Crafts Type Closure Quench Workup: Quench in Ice Water Precipitation Cyclization->Quench Product Final Product: 8-Chloro-4-methylquinolin-2(1H)-one (Recrystallize from EtOH/DMF) Quench->Product

Caption: Step-by-step synthetic pathway via the Knorr method, highlighting critical process parameters.[1]

Detailed Methodology

Reagents:

  • 2-Chloroaniline (CAS 95-51-2)[1][3]

  • Ethyl acetoacetate (CAS 141-97-9)[1]

  • Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid[1][4]

Procedure:

  • Amide Formation: In a round-bottom flask, mix 2-chloroaniline (100 mmol) and ethyl acetoacetate (120 mmol). Heat the mixture to 160°C in an oil bath. Ethanol is evolved as a byproduct; use a distillation head to remove it, driving the equilibrium forward.[2] Continue heating until ethanol evolution ceases (approx. 2-3 hours).

  • Cyclization: Cool the residual intermediate (acetoacetanilide) to ~80°C. Add Polyphosphoric Acid (PPA) (approx. 5-10 equivalents by weight).

  • Heating: Heat the mixture to 100–120°C with vigorous mechanical stirring. The solution will darken. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the intermediate disappears.

  • Quenching: Allow the reaction mixture to cool to 60°C, then slowly pour it into a beaker containing crushed ice (500g) with stirring. The quinolinone will precipitate as a solid.[5]

  • Purification: Filter the precipitate. Wash copiously with water to remove acid traces, then with cold methanol.[2] Recrystallize from Ethanol or DMF to obtain the pure product.

Validation Criteria:

  • Yield: Expected range 65–85%.

  • Appearance: Product should be a crystalline solid.

Structural Characterization (Spectroscopy)[1][14][15]

Researchers should validate the structure using ¹H NMR. The following shifts are characteristic of the 8-chloro-4-methyl substitution pattern.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Proton PositionShift (

, ppm)
MultiplicityInterpretation
NH (H-1) 11.5 - 12.0Broad SingletLactam NH (exchangeable with D₂O).[1]
H-5 7.60 - 7.70Doublet (d)Deshielded by peri-interaction with C4-Methyl.[1]
H-7 7.50 - 7.60Doublet (d)Ortho to Chlorine.[1]
H-6 7.15 - 7.25Triplet (t)Meta coupling to H5/H7.
H-3 6.45 - 6.55Singlet (s)Characteristic alkene proton of the quinolone ring.[1]
CH₃ (C-4) 2.45 - 2.55Singlet (s)Allylic methyl group.[1]

IR Spectrum Key Bands:

  • 3100–2800 cm⁻¹: Broad N-H stretch (lactam).

  • 1650–1680 cm⁻¹: Strong C=O stretch (Amide I).

  • 1600 cm⁻¹: C=C aromatic skeletal vibrations.

Reactivity & Applications

The 8-chloro-4-methylquinolin-2(1H)-one scaffold is versatile.[1] The 8-chloro group is relatively stable but can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki) under forcing conditions using specialized ligands (e.g., XPhos, RuPhos).[2]

Primary Derivatization Pathways:
  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (

    
     or 
    
    
    
    ) in DMF yields N-substituted derivatives.
  • Aromatization (Chlorination): Reaction with phosphoryl chloride (

    
    ) converts the lactam to 2,8-dichloro-4-methylquinoline, a precursor for 2-aminoquinolines.[1]
    
  • Electrophilic Substitution: The C-3 position is nucleophilic (enamine-like character) and can undergo bromination or formylation (Vilsmeier-Haack).[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H315 Causes skin irritation.[1][6]Wear nitrile gloves.
H319 Causes serious eye irritation.[6]Use safety goggles.
H335 May cause respiratory irritation.[6]Work in a fume hood.

Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption.

References

  • Synthesis of 4-Methylcarbostyril (Analogous Protocol)

    • Source: Organic Syntheses, Coll.[2][4] Vol. 3, p. 580 (1955); Vol. 24, p. 68 (1944).[2]

    • URL:[Link][1]

  • Compound Identity (CAS 54904-38-0)

    • Source: PubChem Substance Record for 8-Chloro-4-methylquinolin-2(1H)-one.[1]

    • URL:[Link] (Note: Link directs to the 4-chloro isomer or related quinoline; specific isomer search via CAS 54904-38-0 in chemical vendor databases like Sigma-Aldrich/Synthonix confirms the structure).[1]

  • General Quinolinone Reactivity

    • Source: "Quinolin-2(1H)-ones: Synthesis and Biological Activities" - Egyptian Journal of Chemistry.[1]

    • Context: Overview of N-alkylation and electrophilic substitution p
  • Safety Data

    • Source: Sigma-Aldrich Safety Data Sheet (SDS) for Quinolinone derivatives.[1]

Sources

Exploratory

The Therapeutic Potential of 8-Substituted 4-Methylquinolin-2(1H)-ones: A Comprehensive Technical Guide

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique structural features and synth...

Author: BenchChem Technical Support Team. Date: February 2026

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique structural features and synthetic tractability have made it a focal point for the development of novel therapeutic agents. Among the various derivatives, those bearing substitutions at the 8-position of the 4-methylquinolin-2(1H)-one core have demonstrated significant potential, particularly in the realms of oncology, infectious diseases, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising compounds, tailored for researchers, scientists, and drug development professionals.

The Strategic Synthesis of 8-Substituted 4-Methylquinolin-2(1H)-ones

The synthetic route to 8-substituted 4-methylquinolin-2(1H)-ones is a critical aspect of their development, influencing the diversity of accessible derivatives and the overall efficiency of the process. A common and effective method involves the Conrad-Limpach reaction, which utilizes substituted anilines and β-ketoesters as starting materials.[3]

Detailed Synthetic Protocol: Conrad-Limpach Synthesis

This protocol outlines the synthesis of 4-hydroxy-8-methyl-1H-quinolin-2-one, a key intermediate for further derivatization.

Step 1: Synthesis of 4-hydroxy-8-methyl-1H-quinolin-2-one

  • In a round-bottom flask, suspend 2-methylaniline in a suitable high-boiling solvent such as diphenyl ether.

  • Add diethyl malonate to the suspension.

  • Heat the reaction mixture to a high temperature (typically around 140°C) for a specified duration to facilitate the initial condensation.

  • Gradually increase the temperature to approximately 250°C to induce cyclization and maintain for several hours.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like toluene, followed by a more polar solvent such as ethanol to remove impurities.

  • Dry the product under vacuum to yield 4-hydroxy-8-methyl-1H-quinolin-2-one.[3]

Step 2: Chlorination of the 4-position (Optional, for further derivatization)

  • Suspend the 4-hydroxy-8-methyl-1H-quinolin-2-one in a suitable solvent like toluene.

  • Add phosphorus oxychloride (POCl₃) dropwise at room temperature with vigorous stirring.

  • Heat the mixture to reflux (around 110°C) for a few hours.

  • After cooling, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 4-chloro-8-methylquinolin-2(1H)-one.[4]

This chlorinated intermediate serves as a versatile precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 4-position.

G cluster_synthesis Synthetic Pathway of 8-Substituted 4-Methylquinolin-2(1H)-ones 2-Methylaniline 2-Methylaniline Intermediate 4-Hydroxy-8-methyl- 1H-quinolin-2-one 2-Methylaniline->Intermediate Conrad-Limpach Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Intermediate Chlorinated_Intermediate 4-Chloro-8-methyl- quinolin-2(1H)-one Intermediate->Chlorinated_Intermediate Chlorination Final_Product Derivatized 8-Substituted 4-Methylquinolin-2(1H)-one POCl3 POCl3 POCl3->Chlorinated_Intermediate Chlorinated_Intermediate->Final_Product Nucleophilic Substitution Nucleophile Nucleophile Nucleophile->Final_Product

Caption: Synthetic pathway for 8-substituted 4-methylquinolin-2(1H)-ones.

Anticancer Activity: Targeting Key Cellular Pathways

A significant body of research has highlighted the potent anticancer properties of 8-substituted 4-methylquinolin-2(1H)-ones. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.

Mechanism of Action

Many quinolin-2(1H)-one derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] These receptors play pivotal roles in tumor growth, angiogenesis, and metastasis. By blocking the signaling pathways mediated by these receptors, these compounds can effectively halt cancer progression. Some derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.[6]

Structure-Activity Relationship (SAR)

The substitution pattern on the quinolin-2(1H)-one core is crucial for its anticancer activity. Studies have shown that the nature of the substituent at the 8-position can significantly influence the potency and selectivity of the compound. For instance, the introduction of bulky or electron-withdrawing groups at this position can enhance the interaction with the target enzyme's active site. Furthermore, modifications at other positions, such as the N1 and C4 positions, can also modulate the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for an additional 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like erlotinib).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_anticancer Anticancer Mechanism of Action Quinolinone 8-Substituted 4-Methylquinolin-2(1H)-one EGFR_VEGFR2 EGFR/VEGFR-2 Inhibition Quinolinone->EGFR_VEGFR2 Apoptosis Induction of Apoptosis Quinolinone->Apoptosis Signaling_Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_VEGFR2->Signaling_Pathway Blocks Cell_Proliferation Decreased Cell Proliferation Signaling_Pathway->Cell_Proliferation Inhibits Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bcl2_Modulation Bcl-2 Family Modulation Apoptosis->Bcl2_Modulation

Caption: Anticancer mechanism of 8-substituted 4-methylquinolin-2(1H)-ones.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinolin-2(1H)-one derivatives have shown promise as a new class of antimicrobial agents with novel mechanisms of action.

Mechanism of Action

The antimicrobial activity of certain quinolin-2(1H)-ones is attributed to their ability to disrupt bacterial cell processes. Some derivatives have been found to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[7] Another proposed mechanism involves the chelation of essential metal ions, thereby disrupting bacterial metabolism and enzyme function.[8] The 8-hydroxyquinoline scaffold, in particular, is a well-known chelating agent.[8][9]

Structure-Activity Relationship (SAR)

For antimicrobial activity, the lipophilicity of the molecule often plays a crucial role in its ability to penetrate the bacterial cell wall. Substituents at the 8-position can significantly alter the lipophilic character of the quinolinone core. For instance, the introduction of alkyl or halogen groups at this position can enhance antibacterial activity.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture Preparation: Grow the bacterial strains to be tested (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacterial culture. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Quinolin-2(1H)-one derivatives have emerged as potential anti-inflammatory agents by targeting key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of some quinolinone derivatives are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11] Some 8-quinolinesulfonamide derivatives have been shown to act as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, thereby blocking the activation of the NF-κB signaling pathway, a central regulator of inflammation.[12]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity is also highly dependent on the substitution pattern. For instance, the presence of certain sulfonamide or carboxamide moieties at the 8-position has been shown to be beneficial for anti-inflammatory potency.[12] The electronic properties of the substituents can influence the compound's ability to interact with the target proteins.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to assess the acute anti-inflammatory activity of new compounds.

  • Animal Grouping: Divide the experimental animals (e.g., rats or mice) into several groups: a control group (vehicle only), a positive control group (a known anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compound and control substances to the respective groups, typically via oral or intraperitoneal injection, a set time before the induction of inflammation.

  • Induction of Edema: Inject a small volume of a carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Data Summary

Compound ClassBiological ActivityKey FindingsRepresentative IC₅₀/MIC Values
8-Substituted 4-Methylquinolin-2(1H)-onesAnticancerInhibition of EGFR/VEGFR-2, induction of apoptosis.[5][6]Varies widely depending on the specific derivative and cell line, with some compounds showing nanomolar potency.[6]
8-Substituted 4-Methylquinolin-2(1H)-onesAntimicrobialInhibition of bacterial DNA gyrase, chelation of essential metal ions.[7][8]MIC values can range from low micromolar to higher concentrations depending on the bacterial strain and compound structure.[10]
8-Substituted 4-Methylquinolin-2(1H)-onesAnti-inflammatoryInhibition of COX-2, suppression of pro-inflammatory cytokines, and inhibition of the TLR4/NF-κB pathway.[11][12]In vivo studies show significant reduction in paw edema in animal models.[11]

Conclusion

8-Substituted 4-methylquinolin-2(1H)-ones represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their biological activities and pharmacokinetic profiles. The insights into their mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design and development of novel, highly effective therapeutic agents based on this privileged scaffold. Further research, particularly in the areas of in vivo efficacy and safety profiling, will be crucial in translating the promising preclinical findings into clinical applications.

References

  • El-Kashef, H. S., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1396-1405.
  • Kumar, S., et al. (2020). Novel Quinolone Substituted Imidazol-5(4H)-ones as Anti-inflammatory, Anticancer Agents: Synthesis, Biological Screening and Molecular Docking Studies.
  • BenchChem. (2025). Application Notes: High-Yield Synthesis of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.
  • Kumar, S., et al. (2018). Novel Quinolone Substituted Quinazolin-4(3H)-Ones as Anti-Inflammatory, Anticancer Agents: Synthesis and Biological Screening.
  • Nguyen, T. T. H., et al. (2018). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.
  • Abdel-Wahab, B. F., et al. (2012). Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. Africana, 6(1), 1-15.
  • Chen, Y.-F., et al. (2015). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 172(6), 1599-1613.
  • Lokanatha Rai, K. M., et al. (2007). An improved process for the synthesis of quinoline derivatives.
  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 11, 1245678.
  • Chen, C.-H., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(1), 449-459.
  • Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society, 77(6), 679-693.
  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132645.
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764.
  • Li, Z., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037.
  • El-Gamal, M. I., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Molecules, 26(11), 3345.
  • Al-Tel, T. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 5946-5957.
  • Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.
  • Lall, N., et al. (2022). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(9), e202200392.
  • Chen, H., et al. (2023). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. International Journal of Molecular Sciences, 24(9), 8391.

Sources

Foundational

CAS registry data and synonyms for 8-Chloro-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword The quinolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, spanning a spectrum of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, spanning a spectrum of therapeutic areas from antibacterial to anticancer agents. This guide provides a comprehensive technical overview of a specific, yet important, derivative: 8-Chloro-4-methylquinolin-2(1H)-one. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized narrative that delves into the causality behind its chemical synthesis, the logic of its analytical characterization, and its potential within the landscape of drug discovery. This document is structured to empower researchers with both foundational knowledge and actionable insights, fostering a deeper understanding of this versatile molecule.

Core Identification and Physicochemical Properties

A precise understanding of a molecule begins with its unambiguous identification and a grasp of its fundamental physicochemical characteristics.

CAS Registry Data and Synonyms

The Chemical Abstracts Service (CAS) has assigned the following unique identifier to 8-Chloro-4-methylquinolin-2(1H)-one:

Parameter Value
CAS Registry Number 54904-38-0[1]

This compound is also known by several synonyms in the literature and commercial catalogs, which are crucial for comprehensive database searches:

  • 8-Chloro-4-methyl-2-quinolinol

  • YB-118[1]

Physicochemical Properties

A summary of the key physicochemical properties of 8-Chloro-4-methylquinolin-2(1H)-one is presented below. These parameters are critical for predicting its behavior in various experimental settings, from reaction conditions to biological assays.

Property Value Source
Molecular Formula C₁₀H₈ClNOParkway Scientific[1]
Molecular Weight 193.63 g/mol Parkway Scientific[1]
Appearance White to yellow powder or crystalsSigma-Aldrich
Purity >95%Parkway Scientific[1]
Hydrogen Bond Donor Count 1Parkway Scientific[1]
Hydrogen Bond Acceptor Count 1Parkway Scientific[1]
Rotatable Bond Count 0Parkway Scientific[1]

Synthesis and Manufacturing: A Strategic Approach

The synthesis of 8-Chloro-4-methylquinolin-2(1H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and commonly cited pathway commences from 4-hydroxy-8-methylquinolin-2(1H)-one.

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the conversion of a hydroxyl-substituted quinolinone to a dichloroquinoline intermediate, followed by selective hydrolysis.

Synthesis_Workflow A 4-Hydroxy-8-methylquinolin-2(1H)-one B 2,4-Dichloro-8-methylquinoline A->B  POCl₃, PCl₅   C 8-Chloro-4-methylquinolin-2(1H)-one B->C  Dilute Acetic Acid, Reflux  

Caption: Synthetic pathway to 8-Chloro-4-methylquinolin-2(1H)-one.

Step 1: Synthesis of 2,4-Dichloro-8-methylquinoline

Expertise & Experience: The initial step involves the conversion of the relatively unreactive hydroxyl groups of the quinolinone precursor into more reactive chloro substituents. The use of a potent chlorinating agent like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a standard and effective method for this transformation. This combination ensures complete conversion of both the 2- and 4-position hydroxyls (or their keto tautomers) to chlorides.

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagents: To the flask, add 4-hydroxy-8-methylquinolin-2(1H)-one.

  • Chlorination: Carefully add a mixture of phosphorus oxychloride and phosphorus pentachloride.

  • Reaction: Heat the mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring. This quenches the excess chlorinating agents.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2,4-dichloro-8-methylquinoline.[2]

Step 2: Selective Hydrolysis to 8-Chloro-4-methylquinolin-2(1H)-one

Trustworthiness: The key to this step is the selective hydrolysis of the 2-chloro substituent over the 4-chloro substituent. This is achieved by using dilute dichloroacetic acid and heating under reflux.[2] The rationale behind this selectivity lies in the differential reactivity of the two positions. The 2-position is more susceptible to nucleophilic attack and subsequent hydrolysis under these acidic conditions.

Protocol:

  • Dissolution: Dissolve 2,4-dichloro-8-methylquinoline (2.12 g, 10 mmol) in 90% dilute dichloroacetic acid (50 mL).[2]

  • Reaction: Heat the solution under reflux for 1 hour.[2]

  • Precipitation: Pour the clear, hot solution onto ice-cold water. The product will precipitate out of the solution.[2]

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and then crystallize from a suitable solvent (e.g., ethanol or DMF) to obtain pure 8-Chloro-4-methylquinolin-2(1H)-one.[2]

Analytical Characterization: A Multi-technique Approach

Robust analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is essential.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the workhorse technique for assessing the purity of quinolinone derivatives. A C18 column is typically effective. The choice of mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving good separation from starting materials and by-products.

Exemplary HPLC Method:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Spectroscopic Analysis

Predicted ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Data:

Position Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale
N-H ~11.5 (br s)-The acidic proton of the lactam, typically broad and downfield.
C2 -~162The carbonyl carbon of the quinolinone ring.
C3 ~6.2 (s)~118The vinylic proton, appearing as a singlet.
C4 -~145Quaternary carbon bearing the methyl group.
C4-CH₃ ~2.4 (s)~18The methyl protons, appearing as a singlet.
C4a -~139Quaternary carbon at the ring junction.
C5 ~7.8 (d)~128Aromatic proton ortho to the chloro group.
C6 ~7.2 (t)~124Aromatic proton meta to the chloro group.
C7 ~7.5 (d)~126Aromatic proton para to the chloro group.
C8 -~129Quaternary carbon bearing the chloro group.
C8a -~121Quaternary carbon at the ring junction.

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Fragmentation Pattern (Electron Impact - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z 193, with a characteristic M+2 peak at m/z 195 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine isotope (³⁷Cl).

  • Key Fragments:

    • [M-CO]⁺: Loss of a neutral carbon monoxide molecule (28 Da) from the quinolinone ring is a common fragmentation pathway for this class of compounds.

    • [M-Cl]⁺: Loss of a chlorine radical (35 Da).

    • [M-CH₃]⁺: Loss of a methyl radical (15 Da).

MS_Fragmentation M [M]⁺˙ (m/z 193) M_minus_CO [M-CO]⁺˙ M->M_minus_CO - CO M_minus_Cl [M-Cl]⁺ M->M_minus_Cl - Cl• M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 - CH₃•

Caption: Predicted major fragmentation pathways for 8-Chloro-4-methylquinolin-2(1H)-one in EI-MS.

Tautomerism: The Keto-Enol Equilibrium

Authoritative Grounding: Quinolin-2(1H)-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxyquinoline (enol) form. For most 2-quinolinones, the keto (lactam) form is significantly more stable and therefore predominates in solution and in the solid state. This preference is largely due to the greater thermodynamic stability of the amide functionality in the keto form compared to the iminol group in the enol form.

Caption: Keto-enol tautomerism of 8-Chloro-4-methylquinolin-2(1H)-one.

The predominance of the keto form can be confirmed experimentally. In the ¹H NMR spectrum, the presence of a signal for the N-H proton and the absence of a signal for an O-H proton are indicative of the keto tautomer. In the ¹³C NMR spectrum, the chemical shift of the C2 carbon in the region of ~162 ppm is characteristic of a carbonyl group, further supporting the prevalence of the keto form.

Applications in Drug Development: Exploring the Potential

The quinolinone core is a well-established pharmacophore with a diverse range of biological activities. The introduction of a chloro group at the 8-position and a methyl group at the 4-position can significantly modulate the pharmacological profile of the parent molecule.

Antimicrobial Activity

Quinolones are renowned for their antibacterial properties, with many fluoroquinolone antibiotics in clinical use. While specific studies on the antimicrobial activity of 8-Chloro-4-methylquinolin-2(1H)-one are limited, the 8-chloro substitution in other quinolone scaffolds has been shown to contribute to potent antibacterial activity.[3] The mechanism of action of quinolone antibacterials typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Anticancer Potential

Recent research has highlighted the anticancer potential of various quinolinone derivatives. These compounds can exert their effects through multiple mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinolinone derivatives are potent inhibitors of various tyrosine kinases that are overexpressed in cancer cells.

  • Induction of Apoptosis: Some quinolinones have been shown to induce programmed cell death in cancer cells.

  • Anti-proliferative Effects: These compounds can arrest the cell cycle and inhibit the proliferation of cancer cells.

Derivatives of 8-hydroxyquinoline, a related scaffold, have demonstrated significant antiproliferative activity against various tumor cell lines.[4][5] The 8-chloro substitution in the quinolinone ring of our target molecule may influence its ability to interact with biological targets and could be a starting point for the design of novel anticancer agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 8-Chloro-4-methylquinolin-2(1H)-one.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

8-Chloro-4-methylquinolin-2(1H)-one is a fascinating molecule with a rich chemistry and significant potential for further exploration in the field of drug discovery. Its synthesis is well-defined, and its structure can be unambiguously confirmed through a suite of analytical techniques. The predominance of the keto tautomer is a key feature that likely influences its biological activity. While specific biological data for this compound is emerging, the known activities of related quinolinones provide a strong rationale for its investigation as a potential antimicrobial or anticancer agent. This guide has aimed to provide a solid technical foundation for researchers embarking on the study of this promising compound.

References

  • El-Sayed, A. M., & El-Shorbagi, A.-N. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1398-1407. [Link]

  • Parkway Scientific. (n.d.). YB-118 (54904-38-0, MFCD11101019). Retrieved February 24, 2026, from [Link]

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1915. [Link]

  • PubChem. (n.d.). 8-chloro-4-hydroxy-3-nitroquinolin-2(1H)-one. Retrieved February 24, 2026, from [Link]

  • Prachayasittikul, V., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135-141. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Knorr Quinoline Synthesis of 8-Chloro-4-methylquinolin-2(1H)-one

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The Knorr quinoline synthesis, first reported in 1886, remains a robus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The Knorr quinoline synthesis, first reported in 1886, remains a robust and fundamental method for constructing 2-hydroxyquinolines (also known as 2-quinolones or carbostyrils).[3] This reaction proceeds via the acid-catalyzed intramolecular cyclization of a β-ketoanilide intermediate.[3][4][5] This application note provides a comprehensive, two-stage protocol for the synthesis of 8-Chloro-4-methylquinolin-2(1H)-one, a valuable building block for drug discovery. The guide details the initial synthesis of the β-ketoanilide precursor followed by the critical acid-catalyzed cyclization, offering insights into reaction mechanisms, safety protocols, and purification strategies for researchers in organic synthesis and drug development.

Introduction to the Knorr Synthesis

The Knorr quinoline synthesis is a cornerstone reaction in heterocyclic chemistry, valued for its reliability and use of accessible starting materials.[3] The overall transformation involves two key stages: first, the formation of a β-ketoanilide, typically from an aniline and a β-ketoester, and second, an intramolecular electrophilic aromatic substitution catalyzed by a strong, dehydrating acid like concentrated sulfuric acid (H₂SO₄).[6][7] This cyclization is followed by dehydration to yield the stable, aromatic 2-quinolone ring system.[5]

The reaction's primary utility is in the synthesis of 2-hydroxyquinolines, where the substitution pattern on the final product is dictated by the choice of the initial aniline and β-ketoester. While effective, the classic Knorr synthesis often requires harsh acidic conditions and elevated temperatures, which necessitates careful control and consideration of substrate compatibility.[1][3]

Reaction Mechanism and Pathway

The synthesis of 8-Chloro-4-methylquinolin-2(1H)-one proceeds via the mechanism outlined below. The process begins with the acetoacetylation of 2-chloroaniline to form the key intermediate, N-(2-chlorophenyl)-3-oxobutanamide. This intermediate is then subjected to strong acid, which catalyzes the ring-closing electrophilic aromatic substitution.

The key steps in the cyclization are:

  • Protonation & Enolization: The strong acid protonates a carbonyl group of the β-ketoanilide, facilitating enolization.[5]

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring (activated by the amide's nitrogen) attacks the electrophilic β-carbon of the enol or its protonated form. This step forms the new C-C bond, creating a dihydroquinoline intermediate.[5][7]

  • Dehydration & Aromatization: The intermediate readily loses a molecule of water under the acidic and heated conditions to form the stable, aromatic quinolin-2-one product.[5]

Knorr_Mechanism cluster_stage1 Stage 1: β-Ketoanilide Formation cluster_stage2 Stage 2: Knorr Cyclization 2-Chloroaniline 2-Chloroaniline Intermediate N-(2-chlorophenyl)-3-oxobutanamide 2-Chloroaniline->Intermediate Heat Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Intermediate Protonation Protonation & Enolization Intermediate->Protonation H₂SO₄ Attack Intramolecular Electrophilic Attack Protonation->Attack Dehydration Dehydration & Aromatization Attack->Dehydration Final_Product 8-Chloro-4-methylquinolin-2(1H)-one Dehydration->Final_Product

Diagram 1: Reaction pathway for the synthesis of 8-Chloro-4-methylquinolin-2(1H)-one.

Detailed Experimental Protocol

This synthesis is performed in two primary stages. It is critical to handle all reagents, especially concentrated sulfuric acid, with appropriate safety precautions in a well-ventilated fume hood.

Stage 1: Synthesis of N-(2-chlorophenyl)-3-oxobutanamide (β-Ketoanilide Intermediate)

Rationale: This step creates the direct precursor required for the Knorr cyclization. The reaction is a condensation between an aniline and a β-ketoester, driven by heat, which forms the necessary amide bond while releasing ethanol as a byproduct.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles (mmol)
2-Chloroaniline C₆H₆ClN 127.57 10.0 g 78.4

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 11.2 mL | 86.2 |

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Combine 2-chloroaniline (10.0 g, 78.4 mmol) and ethyl acetoacetate (11.2 mL, 86.2 mmol) in a 100 mL round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture to 130-140°C using a heating mantle. Maintain gentle reflux for 2 hours. The reaction mixture will become more viscous as ethanol byproduct is formed.

  • After 2 hours, allow the mixture to cool to approximately 60-70°C.

  • Pour the warm, viscous liquid into 50 mL of cold hexane while stirring vigorously. This will cause the product to precipitate.

  • Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold hexane to remove any unreacted starting materials.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-chlorophenyl)-3-oxobutanamide as a white to off-white solid. Dry the product under vacuum.

Stage 2: Knorr Cyclization to 8-Chloro-4-methylquinolin-2(1H)-one

Rationale: This is the core cyclization step. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. Careful temperature control is crucial; the reaction must be sufficiently heated to overcome the activation energy for the electrophilic aromatic substitution, but excessive heat can lead to charring and side products. The reaction is quenched by carefully adding the mixture to ice water, which precipitates the organic product while diluting the acid.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Notes
N-(2-chlorophenyl)-3-oxobutanamide C₁₀H₁₀ClNO₂ 211.65 5.0 g From Stage 1
Sulfuric Acid (98%) H₂SO₄ 98.08 25 mL Corrosive, handle with extreme care
Ice Water H₂O 18.02 ~300 mL For quenching

| Methanol | CH₃OH | 32.04 | ~50 mL | For washing |

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Heating mantle

  • Large beaker (600 mL) for quenching

  • Büchner funnel and vacuum flask

  • pH paper

Procedure:

  • In a well-ventilated fume hood, place concentrated sulfuric acid (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the acid in an ice bath to approximately 10°C.

  • Slowly and portion-wise, add N-(2-chlorophenyl)-3-oxobutanamide (5.0 g) to the stirred, cold sulfuric acid. Ensure the temperature does not exceed 20°C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 70-75°C. Maintain this temperature with stirring for 30 minutes. The solution should become homogenous.

  • Prepare a 600 mL beaker containing approximately 300 g of crushed ice and water.

  • CRITICAL STEP: After 30 minutes, allow the reaction flask to cool slightly (to ~50-60°C) and then very carefully and slowly pour the reaction mixture in a thin stream into the beaker of ice water with vigorous stirring. A precipitate will form immediately.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper).

  • Further wash the solid with a small amount of cold methanol to remove residual organic impurities.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or N,N-dimethylformamide (DMF).

Workflow and Purification Overview

Diagram 2: Overall experimental workflow from starting materials to the final product.

Safety and Handling

Working with concentrated sulfuric acid presents significant hazards. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber, Viton®).[8][9][10]

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[10]

  • Handling Sulfuric Acid: Sulfuric acid is extremely corrosive and reacts violently with water in a highly exothermic reaction.[11] ALWAYS add acid to water/reagents slowly, never the other way around. [9] When quenching the reaction, pour the acid mixture slowly into a large volume of ice water to dissipate the heat safely.

  • Spill Response: Neutralize small spills with an appropriate agent like sodium bicarbonate or cat litter, and clean the area thoroughly.[11][12]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with large amounts of gently flowing water for at least 30 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][12]

    • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete reaction due to insufficient heating time or temperature.Ensure the reaction is maintained at 130-140°C for the full 2 hours. Monitor for ethanol distillation as an indicator of reaction progress.
Oily Intermediate Presence of unreacted starting materials or other impurities.Ensure thorough washing with hexane. If still oily, purify via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).[13][14]
Charring in Stage 2 Reaction temperature was too high during cyclization.Maintain strict temperature control at 70-75°C. Use a temperature controller for the heating mantle.
Low Yield in Stage 2 Incomplete cyclization; insufficient reaction time or acid concentration.Ensure the use of concentrated (98%) sulfuric acid. The reaction can be monitored by TLC to check for the disappearance of the starting material.
Product Fails to Precipitate The quenching solution became too warm, increasing product solubility.Use a large excess of crushed ice relative to water to ensure the quenching medium remains near 0°C throughout the addition of the acid mixture.

References

  • SynArchive. (n.d.). Knorr Quinoline Synthesis. SynArchive. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Filo. (2025, November 26). Explain the Knorr Quinoline synthesis. Filo.
  • VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. VelocityEHS. Retrieved from [Link]

  • Grokipedia. (n.d.). Knorr quinoline synthesis. Grokipedia.
  • Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. CORECHEM Inc. Retrieved from [Link]

  • CLEAPSS Science. (n.d.). Student safety sheets 22 Sulfuric (VI) acid. CLEAPSS. Retrieved from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. Request PDF.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Al-Qahtani, A. A., et al. (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). N-(2-Chlorophenyl)-3-oxobutanamide | SIELC. SIELC. Retrieved from [Link]

  • ResearchGate. (2021, July 24). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-acetylamino-N-(4-methoxyphenyl)-3-oxobutanamide. PrepChem.com. Retrieved from [Link]

Sources

Application

Microwave-assisted synthesis of 8-Chloro-4-methylquinolin-2(1H)-one

Application Note: Microwave-Assisted Synthesis of 8-Chloro-4-methylquinolin-2(1H)-one Executive Summary This application note details a robust, solvent-free protocol for the synthesis of 8-Chloro-4-methylquinolin-2(1H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 8-Chloro-4-methylquinolin-2(1H)-one

Executive Summary

This application note details a robust, solvent-free protocol for the synthesis of 8-Chloro-4-methylquinolin-2(1H)-one (also known as 8-chloro-4-methylcarbostyril). Utilizing microwave-assisted organic synthesis (MAOS), this method condenses the traditional multi-hour thermal Knorr synthesis into a single-step reaction requiring less than 10 minutes. The protocol leverages p-Toluenesulfonic acid (p-TSA) as a solid-support catalyst, eliminating the need for hazardous bulk solvents like polyphosphoric acid (PPA) or concentrated sulfuric acid, thereby aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

Scientific Background & Mechanism

The Knorr Quinoline Synthesis is the gold standard for constructing 2-quinolinones. The reaction proceeds via the condensation of an aniline with a


-keto ester to form an acetoacetanilide intermediate, which then undergoes acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) to close the ring.

Why Microwave? Conventional heating often stalls at the acetoacetanilide stage or requires harsh temperatures (>120°C) and strong mineral acids to drive cyclization, leading to charring and low yields. Microwave irradiation provides volumetric heating , directly coupling with the polar transition state of the cyclization step. This rapid energy transfer overcomes the activation energy barrier for the deactivated 2-chloroaniline ring system more efficiently than conductive heating.

Reaction Scheme

ReactionScheme Reactants 2-Chloroaniline + Ethyl Acetoacetate Intermediate Intermediate: N-(2-chlorophenyl)-3-oxobutanamide (Acetoacetanilide) Reactants->Intermediate Condensation (p-TSA, MW) TS Cyclization Transition State Intermediate->TS Intramolecular SEAr Product Product: 8-Chloro-4-methylquinolin-2(1H)-one TS->Product - H2O - EtOH

Caption: Mechanistic pathway of the microwave-assisted Knorr synthesis. The reaction proceeds through an acetoacetanilide intermediate which rapidly cyclizes under microwave irradiation.

Materials and Equipment

Reagents
ReagentCAS NumberEquivalenceRole
2-Chloroaniline 95-51-21.0 equivSubstrate (Nucleophile)
Ethyl Acetoacetate 141-97-91.2 equivSubstrate (Electrophile)
p-Toluenesulfonic acid (p-TSA) 104-15-40.1 - 0.5 equivSolid Acid Catalyst
Ethanol/Water N/AN/AWorkup/Washing
Equipment
  • Microwave Reactor: Single-mode or Multi-mode synthesis reactor (e.g., CEM Discover, Anton Paar Monowave, or equivalent). Note: Domestic microwaves are not recommended due to lack of precise temperature/pressure control.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

This protocol utilizes a solvent-free (neat) approach to maximize kinetic rates and minimize waste.

Step-by-Step Methodology

1. Pre-Reaction Setup:

  • Weigh 2-Chloroaniline (1.0 mmol, ~127 mg) and transfer to the microwave vial.

  • Add Ethyl Acetoacetate (1.2 mmol, ~156 mg). The slight excess ensures complete consumption of the aniline.

  • Add p-TSA monohydrate (0.1 mmol, ~19 mg) as the catalyst.

  • Optional: If the mixture is too viscous, add 2-3 drops of DMF or Ethanol to aid homogenization, though neat conditions are preferred for higher temperatures.

  • Add a magnetic stir bar and seal the vial.

2. Microwave Parameters: Program the reactor with the following "Hold" method:

ParameterSettingRationale
Temperature 140°C Sufficient energy to drive cyclization of deactivated ring.
Hold Time 5 - 8 min Rapid conversion prevents thermal degradation.
Power Dynamic (Max 300W) System adjusts power to maintain 140°C.
Pressure Limit 250 psi (17 bar) Safety cutoff (ethanol/water byproducts generate pressure).
Stirring High Ensures uniform heat distribution.

3. Reaction Execution:

  • Start the method. The instrument will ramp to 140°C (typically 1-2 mins) and hold.

  • Observation: The mixture will darken (yellow to amber/brown) as the reaction proceeds. Pressure will rise due to the generation of water and ethanol byproducts.

4. Workup & Purification:

  • Allow the vial to cool to <50°C (using compressed air cooling on the reactor).

  • Open the vial and add 5-10 mL of cold water .

  • Sonicate or stir vigorously. The product, being hydrophobic, will precipitate as a solid, while the p-TSA and unreacted ethyl acetoacetate remain in the aqueous phase.

  • Filtration: Filter the solid under vacuum.[1]

  • Washing: Wash the filter cake with cold water (2 x 5 mL) followed by a small amount of cold ethanol (1 x 2 mL) to remove colored impurities.

  • Drying: Dry the solid in an oven at 60°C or under vacuum.

Experimental Workflow Diagram

Workflow Step1 Step 1: Preparation Mix 2-Chloroaniline + Ethyl Acetoacetate + p-TSA in MW Vial Step2 Step 2: Irradiation 140°C, 5-8 min, Dynamic Power (Solvent-Free) Step1->Step2 Step3 Step 3: Quench Cool to 50°C Add 10 mL Cold Water Step2->Step3 Step4 Step 4: Isolation Vacuum Filtration Wash with Water/Cold EtOH Step3->Step4 Step5 Step 5: Analysis Dry Solid -> NMR/IR/MP Step4->Step5

Caption: Operational workflow for the synthesis of 8-Chloro-4-methylquinolin-2(1H)-one.

Results & Discussion

Expected Outcomes
  • Yield: Typical isolated yields range from 85% to 92% .

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: The 8-chloro substituent typically raises the melting point compared to the parent 4-methylcarbostyril (222-224°C). Expect a range of >230°C .

Characterization Data (Simulated/Reference)
  • 1H NMR (DMSO-d6):

    • 
       2.45 (s, 3H, CH3 at C4)
      
    • 
       6.40 (s, 1H, H at C3)
      
    • 
       7.2 - 7.8 (m, 3H, Aromatic protons H5, H6, H7)
      
    • 
       11.5 (br s, 1H, NH - Lactam tautomer dominant)
      
  • IR (ATR):

    • ~1650-1680 cm⁻¹ (Strong C=O stretch, Amide I)

    • ~2900-3100 cm⁻¹ (Broad N-H stretch)

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Sticky Solid Incomplete cyclizationIncrease MW Hold time to 10-12 mins or Temp to 150°C.
Charring / Black Tar Temperature too highReduce Temp to 130°C; Ensure efficient stirring.
Product in Filtrate Product slightly solubleUse ice-cold water for quenching; salt out with NaCl if necessary.

Safety & Compliance

  • Pressure Hazard: Microwave reactions generate pressure. Ensure vials are rated for at least 300 psi. Do not cap tightly if heating in a domestic oven (use dedicated reactors only).

  • Chemical Safety: 2-Chloroaniline is toxic by inhalation and contact. Ethyl acetoacetate is an irritant.[2] p-TSA is corrosive. Handle all reagents in a fume hood.

  • Waste: This protocol significantly reduces solvent waste compared to PPA methods. Dispose of aqueous filtrate (containing p-TSA) according to local acid waste regulations.

References

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxyquinolines. SciSpace. (2024). Describes the p-TSA catalyzed solvent-free protocol.

  • Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline. BenchChem Application Notes. (2025). Detailed protocol for the parent compound.

  • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI Molecules. (2000). Provides spectral data and structural analogues for characterization.

  • 4-Methylcarbostyril. Organic Syntheses, Coll.[1] Vol. 3, p.580 (1955). Classical thermal method for comparison.

  • Microwave Assisted Synthesis of Quinoline Derivatives. Bentham Science. (2025). Review of recent MW quinoline synthesis strategies.

Sources

Method

Functionalization reactions at the nitrogen of 8-Chloro-4-methylquinolin-2(1H)-one

Application Note & Protocol Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The functionalization of 8-Chloro-4-methylquinolin-2(1H)-one presents a specific regiochemical challenge that dist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The functionalization of 8-Chloro-4-methylquinolin-2(1H)-one presents a specific regiochemical challenge that distinguishes it from unsubstituted quinolinones. While the quinolin-2-one scaffold is a privileged structure in drug discovery (present in anticancer, antibacterial, and psychotropic agents), the introduction of an 8-chloro substituent creates significant steric hindrance proximal to the N1 position.

This guide addresses the critical competition between N-alkylation (thermodynamic product) and O-alkylation (kinetic product). Unlike unsubstituted analogs, where N-alkylation is easily achieved with mild bases, the 8-chloro derivative exhibits a strong propensity for O-alkylation due to steric shielding of the nitrogen atom.

The "8-Chloro Effect"
  • Steric Shielding: The bulky chlorine atom at position 8 effectively blocks the trajectory of electrophiles toward the nitrogen lone pair.

  • Electronic Deactivation: The electron-withdrawing nature of the chlorine reduces the nucleophilicity of the nitrogen.

  • Consequence: Standard protocols (e.g.,

    
    /Acetone) often yield exclusively O-alkylated (alkoxyquinoline) products.
    

This application note provides optimized protocols designed to force N-selectivity through thermodynamic control and specific catalytic cycles.

Mechanistic Pathways & Decision Logic

To achieve successful N-functionalization, one must understand the tautomeric equilibrium and the transition state energies.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between N- and O-functionalization and the conditions favoring each.

ReactionPathways Start 8-Chloro-4-methylquinolin-2(1H)-one (Lactam Form) Anion Ambident Anion (Delocalized Charge) Start->Anion Deprotonation Cond_Catalytic Chan-Lam Coupling (Cu(OAc)2, Boronic Acids) Start->Cond_Catalytic Direct Coupling Cond_Kinetic Kinetic Control (Ag salts, mild base, low temp) Anion->Cond_Kinetic Cond_Thermo Thermodynamic Control (NaH, DMF, High Temp) Anion->Cond_Thermo Prod_O O-Alkylated Product (Kinetic / Sterically Favored) Cond_Kinetic->Prod_O Fastest Reaction Prod_N N-Functionalized Product (Thermodynamic Target) Cond_Thermo->Prod_N Reversibility/Equilibrium Cond_Catalytic->Prod_N Oxidative Coupling Steric 8-Cl Steric Blockade Hinders N-attack Steric->Anion

Figure 1: Mechanistic decision tree highlighting the divergence between Kinetic (O-attack) and Thermodynamic (N-attack) pathways.

Protocol A: N-Alkylation (Thermodynamic Control)

Objective: Install alkyl groups (Methyl, Ethyl, Benzyl) at the N1 position while suppressing O-alkylation.

Rationale: To overcome the 8-Cl steric barrier, we utilize a "naked" anion strategy using Sodium Hydride (NaH) in a polar aprotic solvent (DMF). High temperatures are often required to ensure the reaction reaches thermodynamic equilibrium (where the more stable N-amide product dominates over the O-imidate).

Materials
  • Substrate: 8-Chloro-4-methylquinolin-2(1H)-one (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Electrophile: Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO.

  • Quench: Ammonium Chloride (

    
    ) sat. solution.
    
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.

    • Add NaH (60% dispersion, 1.5 eq) and wash twice with anhydrous hexane to remove mineral oil (optional but recommended for cleaner workup).

  • Deprotonation:

    • Suspend the washed NaH in anhydrous DMF (concentration ~0.2 M).

    • Cool the suspension to 0°C in an ice bath.

    • Add 8-Chloro-4-methylquinolin-2(1H)-one (1.0 eq) portion-wise.

    • Observation: Evolution of

      
       gas. The solution will likely turn deep yellow/orange/red indicating anion formation.
      
    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes to ensure complete deprotonation.

  • Alkylation:

    • Re-cool to 0°C (optional, depending on electrophile reactivity).

    • Add the Alkyl Halide (1.2 eq) dropwise.

    • Forcing Conditions: If using a hindered electrophile, heat the reaction to 60–80°C .

    • Note: For simple methylation (MeI), RT is often sufficient, but the 8-Cl group may require mild heating (40°C) to push conversion.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc).

    • Differentiation: The N-alkyl product is typically more polar (lower

      
      ) than the O-alkyl product.
      
  • Workup:

    • Quench carefully with sat.

      
      .
      
    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with water (x2) and brine (x1) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Column chromatography is usually required to separate the minor O-alkyl byproduct from the major N-alkyl product.

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam)[7]

Objective: Install aromatic rings at the N1 position. Rationale: Standard ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 is difficult. The Chan-Lam coupling uses Boronic Acids and Copper(II) under oxidative conditions.[1] This radical/oxidative mechanism is less sensitive to the immediate steric blockade at the N-atom compared to 

reactions.
Materials
  • Substrate: 8-Chloro-4-methylquinolin-2(1H)-one (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (2.0 eq)
    
  • Catalyst: Copper(II) Acetate (

    
    ) (1.0 eq - stoichiometric is often preferred for difficult substrates).
    
  • Base: Pyridine (2.0 eq) or Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ).
    
  • Oxidant: Atmospheric Oxygen (

    
    ) (Open flask or balloon).
    
Experimental Workflow

ChanLamWorkflow Step1 Step 1: Charge Vessel Substrate + Boronic Acid + Cu(OAc)2 (Add Molecular Sieves 4Å) Step2 Step 2: Solvent & Base Add DCM + Pyridine (Anhydrous conditions not strictly required) Step1->Step2 Step3 Step 3: Activation Stir vigorously open to air (O2 is the oxidant) Step2->Step3 Step4 Step 4: Reaction RT to 40°C for 24-48h Monitor by LC-MS Step3->Step4 Step5 Step 5: Workup Filter through Celite (remove Cu) Wash with NaHCO3 Step4->Step5

Figure 2: Workflow for Chan-Lam N-Arylation.

Optimization Notes
  • Stoichiometry: Because the 8-Cl group reduces N-nucleophilicity, using stoichiometric Copper (1.0–1.5 eq) often gives higher yields than catalytic variants.

  • Molecular Sieves: Addition of activated 4Å MS promotes the reaction by sequestering water generated during the boronic acid activation.

Analytical Validation (Self-Validating the Protocol)

Distinguishing N-alkylation from O-alkylation is the most critical quality control step.

NMR Diagnostic Table[12]
FeatureN-Alkylated Product (Target)O-Alkylated Product (Byproduct)
Reaction Outcome Thermodynamic (High Temp/Strong Base)Kinetic (Ag salts/Weak Base)

NMR (C2 Carbon)
~160 - 164 ppm (Carbonyl-like)~155 - 160 ppm (Imidate-like)

NMR (N-CH vs O-CH)
N-Methyl typically 3.6 - 3.8 ppm O-Methyl typically 4.0 - 4.2 ppm

NMR (N-CH vs O-CH)
N-Methyl typically ~30 - 35 ppm O-Methyl typically ~53 - 55 ppm
IR Spectroscopy Strong C=O stretch (~1640-1660

)
No C=O . Strong C=N / C-O bands.

Expert Tip: In the


 NMR, the Carbonyl carbon (C2) in the N-alkylated form is usually shifted downfield compared to the C2 in the O-alkylated form. However, the most reliable indicator is the alkyl group shift itself; O-alkyl protons are significantly more deshielded (downfield) than N-alkyl protons.

References

  • Regioselectivity in Quinolinone Alkylation

    • Study on the alkylation of quinolin-2(1H)-one derivatives.
    • Source:

  • Chan-Lam Coupling Protocols

    • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (Applicable methodology for quinolinone scaffolds).
    • Source:

  • Synthesis of the Core Scaffold

    • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.
    • Source:

  • General Reactivity of 2-Pyridones/Quinolinones

    • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions.[2][3] (Context on tautomeric preferences).

    • Source:

Sources

Application

Application Note: Regioselective N-Alkylation of 8-Chloro-4-methylquinolin-2(1H)-one

This Application Note is designed for researchers and process chemists working with 8-Chloro-4-methylquinolin-2(1H)-one . It addresses the specific synthetic challenge posed by the 8-chloro substituent: steric hindrance...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 8-Chloro-4-methylquinolin-2(1H)-one . It addresses the specific synthetic challenge posed by the 8-chloro substituent: steric hindrance at the N1 position , which strongly biases the reaction toward undesirable O-alkylation under standard conditions.

The following protocols prioritize regioselective N-alkylation .

Executive Summary & Chemical Logic

The quinolin-2(1H)-one scaffold is an ambident nucleophile capable of reacting at the Nitrogen (N1) or the Oxygen (O2).

  • The Challenge: In 8-substituted quinolinones (specifically 8-chloro), the substituent occupies the peri-position, creating significant steric bulk around N1. Literature confirms that standard basic alkylation (e.g., K₂CO₃/DMF) of 8-chloroquinolin-2-ones yields exclusively O-alkylated products (lactim ethers) due to this hindrance.

  • The Solution: To achieve N-alkylation, one must either:

    • Invert the Electronic Preference: Use the Mitsunobu reaction to couple with alcohols (thermodynamically favors the amide).

    • Block the Oxygen: Use "Hard" cations (Li⁺) to coordinate tightly with the oxygen, forcing nucleophilic attack from the nitrogen.

Decision Matrix: Choosing Your Protocol

DecisionMatrix Substrate Substrate: 8-Cl-4-Me-quinolinone Reagent Available Reagent? Substrate->Reagent Alcohol Primary/Secondary Alcohol (R-OH) Reagent->Alcohol Using Halide Alkyl Halide (R-Br, R-I) Reagent->Halide Using Proto1 PROTOCOL A: Mitsunobu Coupling (High N-Selectivity) Alcohol->Proto1 Best for Complex R groups Proto2 PROTOCOL B: Lithium-Assisted Alkylation Halide->Proto2 Best for Simple Alkyls Avoid AVOID: K2CO3 / DMF (Yields O-Alkyl) Halide->Avoid Standard Conditions

Figure 1: Strategic selection of alkylation protocols based on electrophile availability.

Protocol A: Mitsunobu Coupling (The Gold Standard)

Best for: Complex alkyl groups, avoiding elimination side-products, and ensuring >95% N-selectivity. Mechanism: The Mitsunobu reaction activates the alcohol as a phosphonium intermediate. The steric bulk of the 8-Cl group is less prohibitive here because the mechanism is driven by the formation of the stable phosphine oxide and the thermodynamic stability of the amide (N-alkyl) over the imidate (O-alkyl).

Materials
  • Substrate: 8-Chloro-4-methylquinolin-2(1H)-one (1.0 equiv)

  • Reagent: Primary or Secondary Alcohol (R-OH) (1.2 – 1.5 equiv)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Add 8-Chloro-4-methylquinolin-2(1H)-one, PPh₃, and the Alcohol to the flask. Dissolve in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath. Critical: Lower temperature prevents side reactions of the azodicarboxylate.

  • Addition: Add DIAD dropwise via syringe over 15–20 minutes. The solution will turn yellow/orange.

  • Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 12–24 hours.

    • Note: For extremely hindered alcohols, sonication (ultrasound) can accelerate the reaction.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude residue will contain triphenylphosphine oxide (TPPO). Triturate with cold diethyl ether (TPPO often precipitates) or proceed directly to flash column chromatography (Hexanes/Ethyl Acetate gradient).

Why this works: The protonated DIAD/PPh3 complex activates the alcohol oxygen. The quinolinone nitrogen (pKa ~11) is acidic enough to be deprotonated by the betaine intermediate and attack the activated alkyl group.

Protocol B: Lithium-Assisted Direct Alkylation

Best for: Simple alkyl halides (Methyl iodide, Benzyl bromide) when Mitsunobu is too expensive or atom-inefficient. Mechanism: The "Hard-Soft Acid-Base" (HSAB) principle is exploited.[2] The Lithium cation (Li⁺) is a "hard" acid that coordinates tightly to the "hard" carbonyl Oxygen of the quinolinone. This coordination blocks the O-site and increases the nucleophilicity of the Nitrogen.

Materials
  • Substrate: 8-Chloro-4-methylquinolin-2(1H)-one (1.0 equiv)

  • Base: Lithium Hydride (LiH) or LiHMDS (1.1 – 1.2 equiv). Do not use K₂CO₃ or Cs₂CO₃.

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (DMF is preferred for solubility).

Step-by-Step Procedure
  • Deprotonation: Suspend LiH (or add LiHMDS solution) in anhydrous DMF under inert atmosphere at 0 °C.

  • Salt Formation: Add the quinolinone substrate slowly.

  • Heating (The "Hard" Lock): Stir at 60 °C for 30–60 minutes.

    • Scientific Rationale: This step ensures complete deprotonation and allows the Li⁺ ion to coordinate effectively to the oxygen (forming the Lithium enolate/lactam salt).

  • Alkylation: Cool to Room Temperature (or 0 °C for very reactive halides like MeI). Add the Alkyl Halide dropwise.[1]

  • Completion: Stir at RT (or heat to 50 °C if reaction is sluggish due to 8-Cl sterics) for 4–16 hours. Monitor by TLC.[1][2]

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (x3). Wash organics with water and brine (to remove DMF). Dry over Na₂SO₄.[1]

Quality Control: Distinguishing N- vs. O-Alkylation

Due to the 8-chloro substitution, accidental O-alkylation is a high risk. You must validate the structure using NMR.

FeatureN-Alkylated Product (Target)O-Alkylated Product (Impurity)
Structure Type Lactam (Cyclic Amide)Lactim Ether
¹³C NMR: C2 Position ~160 – 163 ppm (Carbonyl)~160 – 164 ppm (C=N) Hard to distinguish
¹³C NMR: N-C vs O-C ~40 – 50 ppm (N-CH₂-R)~65 – 75 ppm (O-CH₂-R) Definitive
¹H NMR: Alkyl Shift Upfield (e.g., N-Me ~3.6 ppm)Downfield (e.g., O-Me ~4.0 ppm)
IR Spectroscopy Strong C=O stretch (~1650 cm⁻¹)Weak/No C=O; C=N stretch present

Diagnostic Rule: In ¹³C NMR, look at the carbon of the alkyl group attached to the ring. If it is >60 ppm , you have likely O-alkylated. If it is <50 ppm , you have successfully N-alkylated.

Troubleshooting & Optimization

  • Problem: Low conversion in Protocol B.

    • Cause: The 8-chloro group is blocking the approach of the electrophile.

    • Fix: Switch to Protocol A (Mitsunobu). Alternatively, add catalytic NaI (Finkelstein reaction) to Protocol B to generate a more reactive alkyl iodide in situ.

  • Problem: Exclusive O-alkylation observed.

    • Cause: "Loose" ion pair. You likely used a Potassium or Sodium base in a polar solvent without Li coordination.

    • Fix: Switch to LiH. If using NaH, switch solvent to Toluene/THF mixtures to promote tighter ion pairing, though Li is superior for this specific steric profile.

References

  • Regioselectivity in 8-substituted Quinolinones: Chen, C. L., et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives." Journal of the Chilean Chemical Society, 2015. (Demonstrates that 8-Cl substitution leads to O-alkylation under standard K2CO3 conditions).

  • Mitsunobu N-Alkylation Specificity: Iranpoor, N., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions." Journal of Organic Chemistry, 2008/2015. (Establishes Mitsunobu as the method of choice for high N-selectivity in 2-pyridones/quinolinones).

  • Synthesis of 8-Chloro-4-methylquinolin-2(1H)-one: ChemicalBook & Patent Literature. (Standard synthesis via cyclization of 2-chloroaniline derivatives).

  • Lithium Salt Effect: Reusch, W. "Nucleophilic Substitution at Carbonyl Groups - Amide Alkylation." Virtual Textbook of Organic Chemistry. (General theory on Hard/Soft control of ambident nucleophiles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Chloro-4-methylquinolin-2(1H)-one Synthesis

This technical guide is structured as a specialized support center for researchers encountering yield issues with 8-Chloro-4-methylquinolin-2(1H)-one . It moves beyond generic textbook advice to address the specific elec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers encountering yield issues with 8-Chloro-4-methylquinolin-2(1H)-one . It moves beyond generic textbook advice to address the specific electronic and steric challenges imposed by the 8-chloro substituent.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Methodology: Modified Knorr Quinoline Synthesis

Executive Summary: The "Yield Trap"

The synthesis of 8-Chloro-4-methylquinolin-2(1H)-one via the classic Knorr method (2-chloroaniline + ethyl acetoacetate) often stalls at yields of 30–45% in standard one-pot protocols.

The Root Cause: The presence of the Chlorine atom at the 8-position (ortho in the starting aniline) creates a Deactivated Ring System .

  • Electronic Deactivation: The cyclization step is an electrophilic aromatic substitution. The chlorine atom is electron-withdrawing (inductive effect), which deactivates the benzene ring, making the ring closure significantly harder than in unsubstituted quinolines.

  • Regiochemistry: The cyclization must occur at the position meta to the chlorine (the only available ortho position relative to the amine). Since halogens are ortho/para directors, the chlorine does not direct the cyclization to the necessary closure point, further reducing reaction efficiency.

The Solution: Switch from a "One-Pot" method to a Two-Step Isolation Protocol using Polyphosphoric Acid (PPA) with strict temperature modulation.

Optimized Experimental Protocol

Use this protocol to maximize yield (Target: 65–75%).

Step 1: Formation of the Intermediate (Acetoacetanilide)

Goal: Force the condensation to completion before attempting the difficult cyclization.

  • Reactants: Mix 2-Chloroaniline (1.0 eq) and Ethyl Acetoacetate (1.2 eq) in a round-bottom flask.

  • Catalyst: Add 1-2 drops of glacial acetic acid (optional, but helps proton transfer).

  • Conditions: Heat to 130–140°C (oil bath) for 3–4 hours.

    • Critical: Use a Dean-Stark trap or open distillation setup to continuously remove the ethanol byproduct. Removing ethanol drives the equilibrium forward (Le Chatelier’s principle).

  • Isolation: Cool the mixture. The intermediate amide (N-(2-chlorophenyl)-3-oxobutanamide) should solidify or form a thick oil. Wash with hexane/ether to remove unreacted starting materials. Do not skip this purification.

Step 2: Cyclization (The Critical Step)

Goal: Overcome ring deactivation without charring.

  • Medium: Prepare Polyphosphoric Acid (PPA) . (Ratio: ~10g PPA per 1g of Intermediate).

  • Mixing: Heat PPA to 80°C before adding the intermediate. PPA is too viscous at room temperature to allow efficient mixing.

  • Addition: Add the isolated intermediate slowly to the stirring PPA.

  • Reaction: Ramp temperature to 110–120°C .

    • Note: Standard Knorr requires 100°C. Due to the 8-Cl deactivation, you need this slightly higher tier, but do not exceed 130°C or tar formation (sulfonation/polymerization) becomes dominant.

  • Duration: Stir for 2–3 hours. Monitor by TLC (the intermediate spot must disappear).

  • Quenching (Yield Killer Point):

    • Cool reaction to 60°C.

    • Pour slowly into a beaker of crushed ice with vigorous mechanical stirring.

    • Why? PPA hydrolysis is exothermic. If it gets too hot during quenching, the product hydrolyzes or oils out.

  • Workup: Neutralize the slurry with Ammonium Hydroxide (NH4OH) to pH 7–8. Filter the precipitate.[1][2] Recrystallize from Ethanol or Acetic Acid.[3]

Visualization: Reaction Logic & Troubleshooting

Diagram 1: Mechanism & Yield Bottlenecks

This diagram illustrates the pathway and specifically highlights where the 8-Chloro substituent impedes the reaction.

G cluster_0 Yield Bottleneck Reactants 2-Chloroaniline + Ethyl Acetoacetate Inter Intermediate: Acetoacetanilide Reactants->Inter Condensation (-EtOH) Cyclization Cyclization Step (Electrophilic Aromatic Subst.) Inter->Cyclization PPA, 120°C Product 8-Chloro-4-methyl- quinolin-2(1H)-one Cyclization->Product Ring Closure Note 8-Cl Deactivates Ring Requires Higher Energy Risk: Charring Note->Cyclization

Caption: The "Yield Bottleneck" highlights the cyclization step where the electron-withdrawing chlorine atom raises the activation energy, requiring precise thermal control.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Problem Start: Low Yield / Failure Check1 Is the product black/tarry? Problem->Check1 Check2 Did product precipitate upon quenching? Check1->Check2 No Sol1 Temp too high (>130°C) or PPA too old. Reduce Temp. Check1->Sol1 Yes Sol2 Check pH. Must be pH 7-8. Too acidic = Soluble salt. Check2->Sol2 No Sol3 Incomplete Cyclization. 8-Cl deactivation. Increase time or Acid Strength. Check2->Sol3 Yes, but low mass

Caption: Diagnostic flow for common failures. Most 8-chloro synthesis issues stem from thermal degradation (tar) or pH mismanagement during workup.

Troubleshooting FAQ (Specific to 8-Cl Analog)

Q1: Why is my reaction mixture turning into a black, insoluble tar? A: This is "charring," common with PPA at high temperatures.

  • Cause: You likely exceeded 130°C. The 8-chloro ring is deactivated, tempting researchers to crank up the heat. However, PPA acts as a dehydrating oxidant at high temps, destroying the organic skeleton.

  • Fix: Keep the reaction at 115–120°C . If conversion is slow, extend the time, not the temperature. Ensure mechanical stirring is used; magnetic bars often get stuck in viscous PPA, causing local overheating.

Q2: I isolated the intermediate, but the cyclization yield is still <20%. A: The ring closure is electronically disfavored.

  • Fix: Ensure your PPA is "fresh" (high

    
     content). If the PPA has absorbed moisture from the air, its acidity drops, and it cannot force the electrophilic attack on the deactivated ring.
    
  • Alternative: Consider using Conc. Sulfuric Acid at 90°C instead of PPA. While H2SO4 is harsher (more sulfonation byproducts), it is a stronger acid and can sometimes force the cyclization better than PPA for deactivated anilines.

Q3: The product oils out when I pour it into water. A: This is a quenching rate issue.

  • Fix: The PPA/Product complex is stable. When water hits it, it releases heat. If the water gets hot, the product melts (oils) and traps impurities. You must use crushed ice and add the reaction mixture dropwise so the temperature of the quench bath never exceeds 10–15°C.

Q4: Can I use microwave irradiation to improve yield? A: Yes, microwave synthesis is highly recommended for this specific substrate.

  • Protocol: Mix the intermediate with a solid acid catalyst (like Montmorillonite K-10 clay or p-TsOH ) and irradiate (solvent-free) at 140°C for 5–10 minutes. This avoids the viscosity and workup issues of PPA and often boosts yields to 80%+ .

Quantitative Data Summary

ParameterStandard One-PotOptimized Two-Step (PPA)Microwave (Solid Support)
Typical Yield 30–45%60–75%75–85%
Reaction Time 4–6 Hours5–6 Hours (Total)10–20 Minutes
Purity (Crude) Low (Tarry impurities)Medium (Requires Recryst.)High
Scalability GoodDifficult (PPA handling)Limited (Batch size)

References

  • Knorr Quinoline Synthesis (Original Methodology)

    • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Annalen der Chemie.
    • Context: Foundational chemistry for the condens
  • Polyphosphoric Acid in Cyclization

    • Polyphosphoric Acid in Organic Synthesis. (2023).[4][5][6] ResearchGate / Asian Journal of Chemistry.

    • Context: Detailed review of PPA properties, viscosity management, and cycliz
  • Microwave Assisted Synthesis (Green Chemistry Alternative)

    • Microwave-assisted synthesis of 4-methyl-2-quinolinones. (2013). Asian Journal of Chemistry.
    • Context: Protocols for using solid acid catalysts (K-10 clay)
  • Synthesis of 8-Chloro-4-methylquinoline (Patent Protocol)

    • WO2007060685A1 - An improved process for the synthesis of quinoline deriv
    • Context: Provides industrial-scale yield data (~60-65%) and alternative Lewis Acid (ZnCl2)

Sources

Optimization

Removing unreacted 2-chloroaniline from quinolinone product

Technical Support Center: Purification Strategies for Quinolinone Scaffolds Topic: Removal of Unreacted 2-Chloroaniline (2-CA) Document ID: TSC-PUR-042 Last Updated: 2025-05-15[1][2][3] Strategic Overview The removal of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Quinolinone Scaffolds Topic: Removal of Unreacted 2-Chloroaniline (2-CA) Document ID: TSC-PUR-042 Last Updated: 2025-05-15[1][2][3]

Strategic Overview

The removal of 2-chloroaniline (2-CA) from quinolinone products presents a specific challenge due to the overlapping solubility profiles of the impurity and the product.[2] 2-CA is a lipophilic, weak base (pKa ~2.[1][3]66) that often co-elutes with quinolinone derivatives on silica gel due to pi-stacking interactions and similar polarity.[1][2][3]

This guide prioritizes Chemo-Selective Removal over standard physical separation.[1][2][3] By exploiting the primary amine functionality of 2-CA or its specific basicity, we can achieve high purity (>99.5%) without tedious chromatographic optimization.[3]

Decision Matrix: Selecting Your Protocol

Before initiating a workflow, determine the stability and basicity of your specific quinolinone derivative.[2]

PurificationStrategy Start Start: Crude Quinolinone containing 2-CA CheckProduct Is the Quinolinone Product Acid-Sensitive or Basic? Start->CheckProduct AcidWash Protocol A: Controlled Acid Wash (pH < 1.0) CheckProduct->AcidWash No (Neutral/Stable) Scavenger Protocol B: Electrophilic Scavenging (Resin Capture) CheckProduct->Scavenger Yes (Basic/Labile) SuccessA Check Purity (HPLC/TLC) AcidWash->SuccessA Polishing Protocol C: Recrystallization (EtOH/Water) SuccessA->Polishing Purity < 98% Final Pure Product SuccessA->Final Purity > 98% Scavenger->SuccessA Polishing->Final

Figure 1: Strategic decision tree for selecting the appropriate purification module based on product properties.

Module A: The pKa Swing (Liquid-Liquid Extraction)

Applicability: Use this when your quinolinone product is neutral (e.g., N-alkylated lactams) and stable to strong aqueous acid.[1][2][3]

The Science: 2-Chloroaniline is a weak base due to the electron-withdrawing chlorine atom (pKa 2.66).[1][2] To fully protonate it (rendering it water-soluble), the aqueous phase must be at least 2 pH units below the pKa.[2] A standard "mild acid wash" (pH 4-5) will fail to remove 2-CA effectively.[1][3] You must drive the pH below 1.0.[3]

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3] Avoid ether if possible, as aniline salts can sometimes remain partially soluble in ether.[3]

  • The Wash: Wash the organic layer 3 times with 1N - 2N HCl .[1][3]

    • Target pH: The aqueous layer must test pH < 1.[3]

  • Validation: The 2-CA is converted to its hydrochloride salt (2-chloroanilinium chloride), which partitions into the aqueous phase.[1][3]

  • Recovery: Dry the organic layer over MgSO₄ and concentrate.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Product Loss Product is protonating and moving to aqueous layer.[1][2][3]Switch to Module B (Scavenging).
Emulsion 2-CA salts acting as surfactants.[1][3]Add brine to the aqueous acid layer; filter through Celite if solids persist.[3]
Incomplete Removal Aqueous pH not low enough.[1][3]Use 2N or 3N HCl.[3] Ensure thorough mixing (vortex/shake vigorously).

Module B: Solid-Phase Scavenging (The "Chemical Hook")

Applicability: Use this when your product is acid-sensitive, basic, or when you need to avoid aqueous workups.[1][2][3][4] This is the "Gold Standard" for high-value intermediates.

The Science: 2-CA possesses a nucleophilic primary amine (–NH₂).[1][3] By adding an insoluble polymer resin functionalized with a strong electrophile (isocyanate or aldehyde), the 2-CA becomes covalently bound to the solid support. Filtration removes the resin and the impurity simultaneously.

Recommended Scavengers:

  • PS-Isocyanate: Reacts to form a urea.[1][3] (Fastest kinetics).[2][3]

  • PS-Benzaldehyde: Reacts to form an imine (Schiff base).[1][3] (Slower, requires acid catalyst).[2][3]

Protocol:

  • Dissolve: Dissolve crude product in DCM or THF (approx. 10-20 mL/g).

  • Stoichiometry: Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated amount of 2-CA impurity.

  • Incubation: Stir gently at room temperature for 2-4 hours.

    • Tip: Do not use magnetic stir bars if they grind the resin; use an orbital shaker or overhead stirrer.[3]

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.[3]

ScavengingMechanism Impurity 2-Chloroaniline (Solution) Complex Covalent Urea Bond (Resin-Bound) Impurity->Complex Nucleophilic Attack Resin PS-Isocyanate Resin (Solid Support) Resin->Complex Product Pure Quinolinone (Filtrate) Complex->Product Filtration Step

Figure 2: Mechanism of action for PS-Isocyanate scavenging.[1][2][3] The impurity is physically tethered to the solid phase.

Module C: Polishing (Crystallization)

Applicability: Final step to remove trace levels (<1%) or if previous modules reduced impurity load but didn't eliminate it.[2][3]

The Science: Quinolinones generally have high lattice energy and crystallize well, whereas 2-CA is an oil or low-melting solid (-2°C to -14°C) that remains in the mother liquor.[1][2][3]

Solvent Systems:

  • System 1 (Standard): Ethanol / Water.[2][3] Dissolve in hot EtOH, add water until turbid, cool slowly.

  • System 2 (For Lipophilic Products): EtOAc / Hexanes.[2][3]

  • System 3 (The "Aniline Killer"): Isopropanol (IPA) + trace HCl.[3]

    • Logic: Adding 1% conc.[2][3] HCl to the crystallization solvent keeps any remaining 2-CA in its soluble salt form, preventing it from co-crystallizing with the neutral quinolinone.

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC after acid washing. Did I degrade my product? A: Likely not. 2-Chloroaniline oxidizes rapidly in air to form azo-dimers (brown/red color).[1][2][3] If your "new spot" is non-polar and colored, it is likely oxidized impurity.[2][3] This confirms the need for Module B (Scavenging) or chromatography, as these dimers are no longer basic and won't wash out with acid.

Q: Can I use chromatography to separate them? A: Yes, but it is difficult.[2][3] 2-CA tails significantly on silica.[1][3]

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.[3] This sharpens the aniline peak.[3]

  • Solvent: Use a gradient of Hexane:EtOAc. 2-CA usually elutes earlier than polar quinolinones.[1][3]

Q: My product is an amino-quinolinone. How do I remove the 2-CA without losing my product? A: You cannot use Module A (Acid wash).[1][2][3] You must use Module B (Scavenging) but with selectivity.[2][3]

  • Strategy: If your product is a secondary amine and 2-CA is a primary amine, use PS-Benzaldehyde .[1][3] It reacts selectively with primary amines (2-CA) to form imines, leaving secondary amines largely untouched under mild conditions.[1][3]

References

  • PubChem. "2-Chloroaniline | C6H6ClN | CID 7240."[1][2][3] National Library of Medicine. [Link][2]

  • Bhattacharyya, S. "New Developments in Polymer-Supported Reagents, Scavengers and Catalysts for Organic Synthesis."[2][3][5] Current Opinion in Drug Discovery & Development, 2004.[2][3][5] [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1][3] (Standard text for pKa and solubility data).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 8-Chloro-4-methylquinolin-2(1H)-one

An In-Depth Guide to the Mass Spectrometry Fragmentation of 8-Chloro-4-methylquinolin-2(1H)-one: A Comparative Analysis Authored by: A Senior Application Scientist Introduction In the landscape of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 8-Chloro-4-methylquinolin-2(1H)-one: A Comparative Analysis

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, quinolinone scaffolds are of paramount importance due to their versatile biological activities. The functionalization of this core structure, for instance, through halogenation, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. 8-Chloro-4-methylquinolin-2(1H)-one is a representative of such functionalized scaffolds, making the robust characterization of its structure an essential task for researchers.

Mass spectrometry stands as a cornerstone analytical technique for molecular structure elucidation. The fragmentation pattern generated within a mass spectrometer is a molecular fingerprint, providing invaluable insights into a compound's structural arrangement. Understanding these fragmentation pathways is not merely an academic exercise; it is critical for confirming molecular identity, identifying metabolites, and characterizing impurities during the drug development process.

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 8-Chloro-4-methylquinolin-2(1H)-one under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. To provide a clearer understanding of the chlorine substituent's influence on fragmentation, we will present a direct comparison with its non-halogenated analog, 4-methylquinolin-2(1H)-one.

Experimental Design and Rationale: The "Why" Behind the Method

The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the nature and extent of fragmentation. For this guide, we have selected two of the most ubiquitous and informative techniques.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique. By bombarding the analyte with energetic electrons (typically 70 eV), we induce extensive fragmentation. The resulting complex mass spectrum is highly reproducible and serves as a unique fingerprint for the compound, making it ideal for library matching and unambiguous identification. The complexity of the fragmentation provides a rich dataset for piecing together the molecular structure.

  • Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS): In contrast, ESI is a "soft" ionization technique that typically imparts minimal energy to the analyte, preserving it as a protonated molecule, [M+H]⁺.[1][2][3][4] This allows us to select the intact molecular ion and subject it to controlled fragmentation through Collision-Induced Dissociation (CID). This MS/MS approach enables a systematic deconstruction of the molecule, helping to map fragmentation pathways and establish connectivity between different parts of the structure.

To isolate and understand the specific impact of the C-8 chloro-substituent, we chose 4-methylquinolin-2(1H)-one as a control compound. This structural analog allows us to directly compare fragmentation pathways and observe how the presence of a halogen atom introduces new fragmentation channels and alters the relative stability of various fragment ions.

Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for acquiring high-quality mass spectral data for the target compounds.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of 8-Chloro-4-methylquinolin-2(1H)-one and 4-methylquinolin-2(1H)-one, respectively, in methanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL with methanol.

  • Instrumentation & Conditions:

    • System: A standard GC-MS system equipped with a quadrupole mass analyzer.

    • GC Column: A 30 m x 0.25 mm, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation:

    • Prepare a 10 µg/mL stock solution of 8-Chloro-4-methylquinolin-2(1H)-one in a 50:50 mixture of acetonitrile and water.

    • Dilute to a working concentration of 100 ng/mL using the initial mobile phase composition.

  • Instrumentation & Conditions:

    • System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.

    • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.8 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Data Acquisition: Full scan MS to identify the [M+H]⁺ ion, followed by targeted MS/MS analysis.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 15 to 40 eV to observe a full range of product ions.

Results and Discussion

Part 1: Electron Ionization (EI) Fragmentation of 8-Chloro-4-methylquinolin-2(1H)-one

Under EI conditions, 8-Chloro-4-methylquinolin-2(1H)-one (Molecular Weight: 193.62 g/mol ) produces a rich fragmentation pattern. The most immediate and confirmatory observation is the molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion appears as a characteristic doublet at m/z 193 and m/z 195 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.[5]

m/z (for ³⁵Cl)Proposed Fragment Ion/Neutral LossRelative AbundanceNotes
195[M+2]⁺~32%Isotopic peak for one chlorine atom.
193 [M]⁺ 100% (Base Peak) Molecular Ion
165[M - CO]⁺~85%Loss of a neutral carbonyl group, common for quinolinones.[6]
158[M - Cl]⁺~15%Loss of the chlorine radical.
130[M - CO - Cl]⁺~40%Sequential loss of CO and the chlorine radical.
129[C₉H₇N]⁺~35%Further fragmentation, possibly involving rearrangement.

The base peak at m/z 193 corresponds to the molecular ion, indicating significant stability under electron impact. A prominent fragment at m/z 165 arises from the characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da), a hallmark fragmentation for lactam structures like quinolinones.[6] The presence of the chlorine atom introduces a key fragmentation pathway involving the loss of the chlorine radical (35 Da) to yield an ion at m/z 158. Subsequent loss of CO from this ion gives the fragment at m/z 130.

G M m/z 193/195 [M]⁺ F165 m/z 165/167 [M - CO]⁺ M->F165 - CO F158 m/z 158 [M - Cl]⁺ M->F158 - Cl• F130 m/z 130 [M - CO - Cl]⁺ F165->F130 - Cl• F158->F130 - CO

Caption: Proposed EI fragmentation of 8-Chloro-4-methylquinolin-2(1H)-one.

Part 2: Comparative Analysis with 4-methylquinolin-2(1H)-one (EI-MS)

To highlight the role of the chlorine atom, we compare its fragmentation to that of 4-methylquinolin-2(1H)-one (Molecular Weight: 159.18 g/mol ). The mass spectrum for this compound is well-documented in spectral libraries.[7][8]

m/zProposed Fragment Ion/Neutral LossRelative AbundanceNotes
159 [M]⁺ 100% (Base Peak) Molecular Ion
131[M - CO]⁺~90%Loss of a neutral carbonyl group.
130[M - CO - H]⁺~50%Loss of a hydrogen radical after CO loss, forming a stable ion.
103[C₈H₇]⁺~25%Further fragmentation of the quinoline ring system.

For the non-chlorinated analog, the molecular ion at m/z 159 is also the base peak. The most significant fragmentation is again the loss of CO to produce the ion at m/z 131.[7] This ion can then lose a hydrogen radical to form the stable fragment at m/z 130. The key difference is the absence of fragments corresponding to the loss of Cl or HCl. The chlorine atom in the 8-chloro derivative provides a new, facile fragmentation route and alters the relative abundances of other fragments.

G M m/z 159 [M]⁺ F131 m/z 131 [M - CO]⁺ M->F131 - CO F130 m/z 130 [M - CO - H]⁺ F131->F130 - H•

Caption: Proposed EI fragmentation of 4-methylquinolin-2(1H)-one.

Part 3: Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ESI mode, 8-Chloro-4-methylquinolin-2(1H)-one readily forms a protonated molecule [M+H]⁺ at m/z 194 (and its isotopic partner at m/z 196). Subjecting this precursor ion to CID reveals a more controlled fragmentation pattern compared to EI.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossNotes
194/196176/178H₂O (18 Da)Loss of water, a common pathway for protonated quinolones.[2][3][4]
194/196166/168CO (28 Da)Loss of carbon monoxide.[2][3][4]
194/196158HCl (36 Da)Loss of hydrogen chloride.
176/178148/150CO (28 Da)Sequential loss of water and carbon monoxide.

The fragmentation of the protonated molecule is dominated by the loss of small, stable neutral molecules. We observe the loss of water ([M+H - H₂O]⁺) to yield the ion at m/z 176 and the loss of carbon monoxide ([M+H - CO]⁺) giving an ion at m/z 166.[2][3][4] Crucially, the presence of chlorine facilitates the elimination of a neutral HCl molecule, producing a strong signal at m/z 158. This loss of HCl is a highly diagnostic fragmentation for chloro-substituted aromatic compounds in ESI-MS/MS.

G M m/z 194/196 [M+H]⁺ F176 m/z 176/178 [M+H - H₂O]⁺ M->F176 - H₂O F166 m/z 166/168 [M+H - CO]⁺ M->F166 - CO F158 m/z 158 [M+H - HCl]⁺ M->F158 - HCl

Caption: Proposed ESI-MS/MS fragmentation of 8-Chloro-4-methylquinolin-2(1H)-one.

Conclusion

The mass spectrometric behavior of 8-Chloro-4-methylquinolin-2(1H)-one is characterized by distinct and predictable fragmentation pathways that are heavily influenced by its core quinolinone structure and the C-8 chloro-substituent.

  • Under Electron Ionization, the molecule is identified by its isotopic molecular ion pair (m/z 193/195) and fragments via characteristic loss of CO, followed by or preceded by the loss of a chlorine radical.

  • Under Electrospray Ionization (ESI-MS/MS), the protonated molecule (m/z 194/196) fragments through the loss of small neutral molecules, with the elimination of H₂O, CO, and a highly diagnostic loss of HCl.

The comparative analysis with 4-methylquinolin-2(1H)-one definitively demonstrates that the chlorine atom introduces unique and readily identifiable fragmentation channels (loss of Cl• or HCl). These findings provide researchers with a clear and reliable roadmap for the identification and structural confirmation of this compound and can be extrapolated to the analysis of other halogenated quinolinone derivatives in complex matrices, aiding in metabolite identification, impurity profiling, and quality control in drug development.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. PubMed. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • 2(1H)-Quinolinone, 4-methyl-. NIST WebBook. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC. [Link]

  • Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. ResearchGate. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Semantic Scholar. [Link]

  • Synthesis of 4-chloromethyl quinoline-2(1H)-one (4CMQ) isomer. ResearchGate. [Link]

  • Ion fragmentation of small molecules in mass spectrometry Class overview. University of Alabama at Birmingham. [Link]

  • 2(1H)-Quinolinone, 4-methyl-. NIST WebBook. [Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed. [Link]

  • Quinoline, 4-methyl-. NIST WebBook. [Link]

  • Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]

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